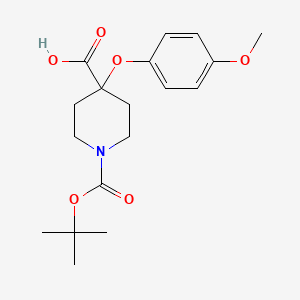
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyphenoxy group
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)25-16(22)19-11-9-18(10-12-19,15(20)21)24-14-7-5-13(23-4)6-8-14/h5-8H,9-12H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKVQTSGYOPCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The methoxyphenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for various biological targets .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-4-piperidinecarboxylic acid include other Boc-protected piperidine derivatives and methoxyphenoxy-substituted compounds. These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can significantly impact their reactivity and applications . For example:
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Lacks the methoxyphenoxy group, resulting in different chemical properties and applications.
4-(4-Methoxyphenoxy)-4-piperidinecarboxylic acid: Lacks the Boc group, making it more reactive under certain conditions.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and utility in various fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


